3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde
Description
Properties
IUPAC Name |
3-(methoxymethyl)-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-4-5-2-6(3-8)10-7-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWGKYJSBPCIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Oxazole and Related Derivatives
Key Comparisons:
Functional Group Reactivity :
- The aldehyde group in this compound and 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde enables nucleophilic additions (e.g., formation of Schiff bases), making them valuable in combinatorial chemistry . In contrast, the carboxylic acid in 5-Methyl-1,2-oxazole-3-carboxylic acid supports hydrogen bonding and salt formation, enhancing its role as a metal ligand .
Conversely, electron-withdrawing groups (e.g., chloro in 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde) may improve electrophilic substitution reactivity .
Heterocycle Variations: The 1,2,4-oxadiazole analog (5-(Methoxymethyl)-1,2,4-oxadiazole-3-carbaldehyde) introduces an additional nitrogen atom, altering aromaticity and metabolic stability compared to oxazoles. Oxadiazoles are known for higher thermal stability and diverse bioactivities, though specific data for this compound are lacking .
Applications: Aldehyde-containing oxazoles are prioritized as intermediates in drug synthesis. Ester derivatives (e.g., Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate) serve as prodrugs or precursors for carboxylic acids .
Research Findings and Implications
- Synthetic Utility : The aldehyde group in this compound is amenable to condensation reactions, enabling the synthesis of imines, hydrazones, and heterocyclic fused systems. This reactivity aligns with methodologies described for related oxazole aldehydes .
- Further studies could explore its role in neurodegenerative disease therapeutics .
- Material Science : Isoxazole derivatives are documented in optoelectronic devices due to their liquid crystalline properties. Functionalization of the methoxymethyl group could tailor solubility and mesomorphic behavior .
Biological Activity
3-(Methoxymethyl)-1,2-oxazole-5-carbaldehyde is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The structure of this compound features a methoxymethyl group attached to the oxazole ring, which influences its reactivity and biological interactions. The presence of the aldehyde functional group enhances its potential for various chemical reactions, making it a versatile compound in medicinal chemistry.
Antibacterial Activity
Research indicates that oxazole derivatives exhibit significant antibacterial properties. A study on various oxazole compounds demonstrated that those with similar structures to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| This compound | TBD | S. aureus |
| Reference Drug (Ampicillin) | 10 | S. aureus |
| Reference Drug (Ciprofloxacin) | 5 | E. coli |
Table 1: Antibacterial activity of this compound compared to reference drugs.
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits promising antibacterial activity, warranting further investigation into its mechanisms of action.
Antifungal Activity
In addition to antibacterial properties, derivatives of oxazole have shown antifungal activity. Studies have reported that compounds similar to this compound effectively inhibit fungal strains such as Candida albicans.
| Compound | MIC (µg/ml) | Fungal Strain |
|---|---|---|
| This compound | TBD | C. albicans |
| Reference Drug (Ketoconazole) | 4 | C. albicans |
Table 2: Antifungal activity of this compound compared to ketoconazole.
Anticancer Activity
The anticancer potential of oxazole derivatives has been extensively studied. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 |
| Reference Drug (Doxorubicin) | 0.5 | MCF-7 |
Table 3: Anticancer activity of this compound compared to doxorubicin.
The IC50 values suggest that this compound may induce apoptosis in cancer cells through mechanisms that require further elucidation.
Case Studies
Several case studies have highlighted the biological significance of oxazole derivatives:
- Antitubercular Activity : A derivative similar to this compound exhibited moderate antitubercular activity against Mycobacterium tuberculosis, indicating potential for development as an anti-TB agent .
- Neuroprotective Effects : Some studies have indicated that oxazoles can influence neuroprotective pathways, suggesting a role in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
